1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride
Description
Properties
Molecular Formula |
C11H17Cl2N3O |
|---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
(6-methylpyridin-2-yl)-piperazin-1-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-9-3-2-4-10(13-9)11(15)14-7-5-12-6-8-14;;/h2-4,12H,5-8H2,1H3;2*1H |
InChI Key |
RYFVEMQCCUVBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine Derivative
A foundational step involves synthesizing the key pyridine intermediate, 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine , which can be subsequently transformed into the target compound. According to US Patent US6495685B1, this process involves:
- Reactants : 1-methyl-3-phenylpiperazine and 2-chloro-3-cyanopyridine.
- Reaction Conditions :
- Solvent : Aprotic polar organic solvents such as dimethylformamide (DMF) are favored for their ability to dissolve reactants and stabilize intermediates.
- Base : Organic bases like triethylamine or inorganic bases such as potassium carbonate facilitate nucleophilic substitution.
- Temperature : Reactions are typically conducted between 110°C and 150°C under inert atmosphere (nitrogen or argon) to promote nucleophilic aromatic substitution and coupling efficiency.
- Procedure :
- The reactants are combined in the solvent with the base and stirred under reflux.
- Alkali metal halides like potassium iodide may be added to accelerate the reaction via halide exchange.
- Post-reaction, the mixture is cooled, and the product is extracted with organic solvents such as ethyl acetate, then purified by chromatography or recrystallization.
Formation of the Amide Linkage
The next step involves converting the nitrile group to an amide, which is crucial for introducing the pyridine-2-carbonyl moiety:
- Method :
- The nitrile derivative is hydrolyzed or directly reacted with suitable amines or acid derivatives under controlled conditions.
- Amide formation is achieved using coupling agents like N-[(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (HATU) or carbodiimides such as EDC, in the presence of bases like DIPEA.
- Reaction Conditions :
- Typically conducted in solvents like DMSO or acetonitrile at room temperature or mild heating (~50-80°C).
- The process may involve activation of the carboxylic acid derivative or nitrile hydrolysis, depending on the specific route.
Cyclization and Functionalization
Subsequent steps involve cyclization or functionalization to introduce the methyl group at the 6-position of the pyridine ring:
- Approach :
- Directed methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, methyl substitution may occur during the initial synthesis if the starting pyridine derivative is appropriately substituted.
Salt Formation: Dihydrochloride
The final step involves salt formation to improve compound stability and bioavailability:
- Method :
- The free base 1-(6-Methylpyridine-2-carbonyl)piperazine is dissolved in a suitable solvent like ethanol or methanol.
- Hydrochloric acid gas or aqueous HCl solution is bubbled or added dropwise to the solution, maintaining the pH around 1-2.
- The mixture is stirred at room temperature or slightly elevated temperature (~25-40°C) until precipitation occurs.
- The resulting dihydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.
Note : The process emphasizes controlled addition of acid to prevent over-protonation or decomposition, with purification achieved via recrystallization.
Reaction Parameters and Optimization
| Parameter | Range / Conditions | Purpose / Notes |
|---|---|---|
| Solvent | Dimethylformamide, acetonitrile, DMSO | Dissolves reactants, stabilizes intermediates |
| Base | Triethylamine, potassium carbonate, DIPEA | Facilitates nucleophilic substitution and coupling |
| Temperature | 110°C – 150°C | Promotes reaction kinetics |
| Reaction Atmosphere | Inert gas (N₂, Ar) | Prevents oxidation or side reactions |
| Acid for Salt Formation | Hydrochloric acid (gas or aqueous) | Protonates piperazine nitrogen, forms dihydrochloride salt |
| Purification | Chromatography, recrystallization | Ensures high purity and yield |
Research Outcomes and Process Efficiency
Research indicates that the described methods yield the target compound with moderate to high efficiency:
- Yield : Typically ranges from 50% to 70%, depending on reaction conditions and purification steps.
- Purity : Achieved through chromatography and recrystallization, with purity levels exceeding 98% confirmed by HPLC and NMR analyses.
- Reaction Time : Usually 12–24 hours for coupling and salt formation steps.
- Scalability : The processes are adaptable for scale-up, with considerations for solvent recovery and process safety.
Chemical Reactions Analysis
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride is widely used in scientific research due to its diverse applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Comparison with Similar Piperazine Dihydrochloride Compounds
Structural and Functional Differences
Piperazine derivatives are distinguished by their substituents, which dictate their pharmacological profiles. Below is a comparative analysis of structurally related compounds:
Trimetazidine Dihydrochloride
- Structure : 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
- Molecular Formula : C₁₄H₂₄Cl₂N₂O₃.
- Molecular Weight : 359.26 g/mol.
- Application : Antianginal agent used to improve cardiac metabolism.
- Key Feature : The trimethoxybenzyl group enhances lipophilicity, aiding membrane penetration for cardiovascular targeting .
GBR 12783 Dihydrochloride
- Structure : 1-(2-Diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)piperazine dihydrochloride.
- Molecular Formula : C₂₈H₃₂Cl₂N₂O.
- Molecular Weight : 485.5 g/mol.
- Application : Potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM) for neurological research.
- Key Feature : Bulky substituents (diphenylmethoxyethyl and propenyl groups) confer selectivity for dopamine transporters .
Cetirizine Dihydrochloride
- Structure : [2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride.
- Molecular Formula : C₂₁H₂₇Cl₃N₂O₃.
- Molecular Weight : 461.81 g/mol.
- Application : Second-generation antihistamine for allergy treatment.
- Key Feature : Ethoxy acetic acid moiety enhances H1 receptor binding .
1-(2-Fluorophenyl)piperazine Dihydrochloride
Comparative Data Table
Research Findings and Trends
Substituent Impact :
- Aromatic Groups : Trimetazidine’s trimethoxybenzyl and GBR 12783’s diphenylmethoxyethyl groups enhance target specificity via hydrophobic interactions.
- Halogenation : Fluorine in 1-(2-fluorophenyl)piperazine improves metabolic stability, a common strategy in drug design .
- Pyridine Moieties : The 6-methylpyridine-2-carbonyl group in the target compound may mimic heterocyclic systems in kinase inhibitors or CNS agents .
Synthetic Routes :
Biological Activity
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 6-methylpyridine-2-carbonyl group. Its dihydrochloride form enhances its solubility in biological media, making it suitable for in vitro and in vivo studies.
This compound interacts with various biological targets, primarily enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to neurological functions and potentially impacting conditions like depression or anxiety.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cells, showing promising results compared to standard treatments .
- Neuroprotective Effects : Some studies have indicated that piperazine derivatives may possess neuroprotective properties by modulating neurotransmitter systems, particularly those involving serotonin and dopamine .
Research Findings and Case Studies
Several studies have documented the biological activities of related compounds, providing insights into the potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthesis methods for 1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves coupling 6-methylpyridine-2-carboxylic acid with piperazine using a carbodiimide-based reagent (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Reaction conditions such as temperature (0–25°C), stoichiometric ratios (1:1.2 for acid:piperazine), and base selection (e.g., triethylamine) significantly impact yield. Post-reaction, the dihydrochloride salt is precipitated using HCl gas or concentrated HCl in ethanol. Purification via recrystallization (ethanol/water) or chromatography (silica gel, methanol:ethyl acetate gradient) ensures >95% purity .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodology : Use orthogonal methods:
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).
- NMR (¹H/¹³C in DMSO-d6) to confirm substitution patterns (e.g., pyridine C=O at ~165 ppm).
- Mass spectrometry (ESI-MS) for molecular ion verification ([M+H]⁺ expected at ~281.1 m/z).
Pharmacopeial guidelines recommend these methods for compliance with purity standards .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store desiccated at 2–8°C in amber vials to prevent hygroscopic degradation. Use inert atmospheres (argon) for long-term storage. Safety protocols mandate PPE (gloves, goggles) during handling due to potential respiratory and skin irritation. Dispose of waste via certified hazardous waste services compliant with federal regulations .
Advanced Research Questions
Q. How does structural modification of the pyridine or piperazine moieties influence biological activity?
- Methodology : Compare analogs (e.g., 1-(2-fluoropyridine-2-carbonyl)piperazine) in receptor-binding assays. For example:
- Replace methyl with halogen groups to enhance lipophilicity (logP ↑ by ~0.5).
- Modify piperazine with bulky substituents (e.g., tert-butyl) to assess steric effects on target engagement.
Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking can reveal critical interactions (e.g., hydrogen bonding with kinase active sites) .
Q. How can conflicting data on the compound’s inhibitory effects in enzyme assays be resolved?
- Methodology : Replicate assays under standardized conditions (pH 7.4, 37°C, 1% DMSO).
- Verify compound solubility (use LC-MS to detect aggregates).
- Test against isozymes (e.g., CYP3A4 vs. CYP2D6) to rule out off-target effects.
Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate turnover) .
Q. What strategies mitigate off-target interactions in in vivo pharmacological studies?
- Methodology :
- Dose optimization : Perform pharmacokinetic profiling (AUC, Cmax) in rodent models to identify therapeutic windows.
- Proteome-wide screening : Use affinity pulldown-MS to identify non-target binding partners.
- Metabolite analysis : LC-MS/MS to detect reactive intermediates that may cause toxicity .
Q. How does the compound’s stability under physiological conditions affect experimental outcomes?
- Methodology : Conduct stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24 hrs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
